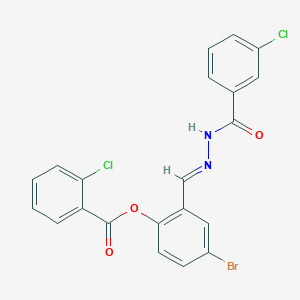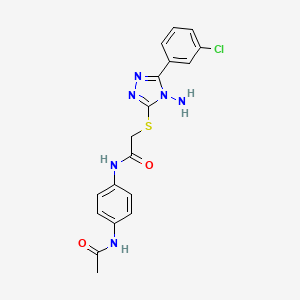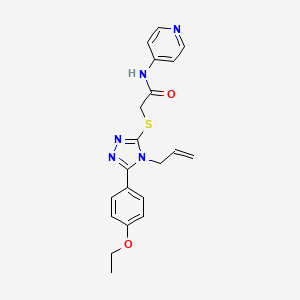![molecular formula C24H21N3O3S B12028311 (5E)-2-(4-Butoxyphenyl)-5-(2H-chromen-3-ylmethylene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 606962-51-0](/img/structure/B12028311.png)
(5E)-2-(4-Butoxyphenyl)-5-(2H-chromen-3-ylmethylene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-2-(4-Butoxyphenyl)-5-(2H-chromen-3-ylmethylene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo-triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromenylmethylene group and a butoxyphenyl group, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-Butoxyphenyl)-5-(2H-chromen-3-ylmethylene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-butoxybenzaldehyde with 2H-chromen-3-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the thiazolo-triazole core structure. The final step involves cyclization and dehydration to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-2-(4-Butoxyphenyl)-5-(2H-chromen-3-ylmethylene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
(5E)-2-(4-Butoxyphenyl)-5-(2H-chromen-3-ylmethylene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5E)-2-(4-Butoxyphenyl)-5-(2H-chromen-3-ylmethylene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **2-(4-Butoxyphenyl)-5-(2H-chromen-3-ylmethylene)thiazole
- **2-(4-Butoxyphenyl)-5-(2H-chromen-3-ylmethylene)triazole
- **2-(4-Butoxyphenyl)-5-(2H-chromen-3-ylmethylene)imidazole
Uniqueness
The uniqueness of (5E)-2-(4-Butoxyphenyl)-5-(2H-chromen-3-ylmethylene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one lies in its combined thiazolo-triazole core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
606962-51-0 |
|---|---|
Fórmula molecular |
C24H21N3O3S |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
(5E)-2-(4-butoxyphenyl)-5-(2H-chromen-3-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H21N3O3S/c1-2-3-12-29-19-10-8-17(9-11-19)22-25-24-27(26-22)23(28)21(31-24)14-16-13-18-6-4-5-7-20(18)30-15-16/h4-11,13-14H,2-3,12,15H2,1H3/b21-14+ |
Clave InChI |
BLVGWRPNTJBBHA-KGENOOAVSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC5=CC=CC=C5OC4)/SC3=N2 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC5=CC=CC=C5OC4)SC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B12028235.png)

![ethyl ((3Z)-3-{[(4-hydroxy-3-methoxyphenyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B12028243.png)
![[3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid](/img/structure/B12028244.png)
![(5E)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12028251.png)

![N-Cyclohexyl-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12028263.png)
![(5E)-2-(4-butoxyphenyl)-5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12028264.png)


![(5E)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028284.png)
![(5E)-5-(4-Isobutoxy-3-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12028290.png)
![4-[4-(allyloxy)benzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028295.png)
![3-[5-[(3-chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12028300.png)
